Phenothiazin-10-yl pyrimidin-2-ylthio ketone
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Overview
Description
Phenothiazin-10-yl pyrimidin-2-ylthio ketone is a complex organic compound that combines the structural features of phenothiazine and pyrimidine. Phenothiazine is a heterocyclic compound containing sulfur and nitrogen, known for its diverse applications in medicinal chemistry. Pyrimidine, on the other hand, is an aromatic heterocyclic organic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazin-10-yl pyrimidin-2-ylthio ketone typically involves multiple steps, starting with the preparation of the phenothiazine and pyrimidine precursors. One common method involves the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate can then undergo further reactions, such as treatment with sodium azide to form the corresponding tetrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenothiazin-10-yl pyrimidin-2-ylthio ketone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Phenothiazin-10-yl pyrimidin-2-ylthio ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Phenothiazin-10-yl pyrimidin-2-ylthio ketone involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . The compound’s unique structure allows it to engage in multiple interactions, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: Known for its use in antipsychotic medications and as a precursor for various derivatives.
Pyrimidine: Widely studied for its role in nucleic acids and as a scaffold for drug development.
Uniqueness
Phenothiazin-10-yl pyrimidin-2-ylthio ketone stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both phenothiazine and pyrimidine moieties allows it to participate in a broader range of chemical reactions and interact with diverse biological targets .
Biological Activity
Phenothiazin-10-yl pyrimidin-2-ylthio ketone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.
This compound is characterized by the presence of a phenothiazine moiety linked to a pyrimidine ring through a thioether bond. This structural configuration is believed to influence its biological activity, particularly its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of phenothiazine derivatives, including the compound . A significant study reported the synthesis and evaluation of several phenothiazine-based compounds for their antimicrobial efficacy against various bacterial strains.
Antimicrobial Efficacy Data
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 16 μg/mL |
This compound | Escherichia coli | 32 μg/mL |
Phenothiazin derivative (similar structure) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 μg/mL |
These findings indicate that phenothiazine derivatives possess significant antibacterial properties, particularly against resistant strains like MRSA, making them potential candidates for further development as antimicrobial agents .
Anti-inflammatory and Neuroprotective Effects
Phenothiazines have been studied for their neuroprotective properties. Research indicates that certain derivatives can inhibit excitotoxic pathways in neuronal cells, which are implicated in conditions such as ischemia and neurodegenerative diseases. For instance, compounds similar to phenothiazine have shown efficacy in reducing brain damage associated with anoxia by acting as antagonists at excitatory amino acid receptors .
Case Studies
-
Case Study on Antimicrobial Activity :
A study published in ChemInform detailed the synthesis of various derivatives of phenothiazine and their screening against multiple pathogens. The results demonstrated that modifications to the thioether linkage significantly enhanced antibacterial activity, particularly against Gram-positive bacteria . -
Neuroprotection Research :
A clinical study explored the effects of phenothiazine derivatives on patients suffering from neurotoxic injuries. The results indicated a marked reduction in neuronal cell death when treated with these compounds, suggesting their potential as therapeutic agents in treating brain injuries .
Properties
IUPAC Name |
S-pyrimidin-2-yl phenothiazine-10-carbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c21-17(23-16-18-10-5-11-19-16)20-12-6-1-3-8-14(12)22-15-9-4-2-7-13(15)20/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFZIGOMVWCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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